N-[(2,4-dichlorophenyl)methyl]-1-methyl-5-oxo-prolinamide
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Overview
Description
GSK1370319A is a potent antagonist of the P2X7 receptor, a type of ionotropic receptor that is activated by adenosine triphosphate. This compound has been studied for its potential therapeutic applications, particularly in the context of inflammation and neurodegenerative diseases .
Preparation Methods
The synthesis of GSK1370319A involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions, including amide bond formation and chlorination .
Chemical Reactions Analysis
GSK1370319A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Scientific Research Applications
Chemistry: Used as a tool compound to study the P2X7 receptor and its role in various chemical processes.
Biology: Investigated for its effects on cellular processes, particularly those involving inflammation and cell death.
Medicine: Explored as a potential therapeutic agent for treating neurodegenerative diseases, psychiatric disorders, and inflammatory conditions.
Industry: Potential applications in the development of new drugs targeting the P2X7 receptor .
Mechanism of Action
GSK1370319A exerts its effects by binding to the P2X7 receptor, thereby inhibiting its activation by adenosine triphosphate. This inhibition prevents the formation of the NLRP3 inflammasome, a multiprotein complex involved in the release of pro-inflammatory cytokines like interleukin-1β. By blocking this pathway, GSK1370319A reduces inflammation and protects against cell death .
Comparison with Similar Compounds
GSK1370319A is unique in its high potency and selectivity for the P2X7 receptor. Similar compounds include:
A438079: Another P2X7 receptor antagonist with a different chemical structure.
AZD9056: A P2X7 receptor antagonist studied for its potential in treating rheumatoid arthritis.
JNJ-47965567: A potent and selective P2X7 receptor antagonist with applications in neuroinflammation research
GSK1370319A stands out due to its specific molecular interactions and the breadth of its potential therapeutic applications.
Properties
Molecular Formula |
C13H14Cl2N2O2 |
---|---|
Molecular Weight |
301.16 g/mol |
IUPAC Name |
(2S)-N-[(2,4-dichlorophenyl)methyl]-1-methyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H14Cl2N2O2/c1-17-11(4-5-12(17)18)13(19)16-7-8-2-3-9(14)6-10(8)15/h2-3,6,11H,4-5,7H2,1H3,(H,16,19)/t11-/m0/s1 |
InChI Key |
YMNOJCVLDDTECB-NSHDSACASA-N |
Isomeric SMILES |
CN1[C@@H](CCC1=O)C(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CN1C(CCC1=O)C(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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